molecular formula C24H20FN3O3S B12163767 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12163767
M. Wt: 449.5 g/mol
InChI Key: VALKCROBEMCRFJ-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its complex structure, which includes a quinazolinone core, an ethoxyphenyl group, a sulfanyl linkage, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the quinazolinone intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazolinone derivative with a thiol compound under suitable conditions.

    Introduction of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate with a fluorophenylacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the ethoxyphenyl group, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Involvement: Affecting various cellular pathways, such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C24H20FN3O3S/c1-2-31-17-13-11-16(12-14-17)28-23(30)18-7-3-5-9-20(18)27-24(28)32-15-22(29)26-21-10-6-4-8-19(21)25/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

VALKCROBEMCRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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